Clorhidrato de metil (3-aminopropil)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

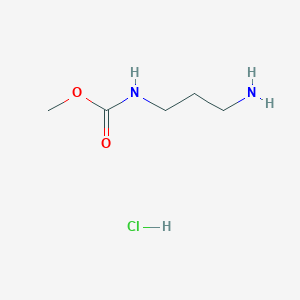

Methyl N-(3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C5H12N2O2·HCl. It is a crystalline solid that is often used in various scientific and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

Methyl N-(3-aminopropyl)carbamate hydrochloride serves as a molecular carrier for drug delivery systems. Its structure allows it to facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs. This characteristic is particularly beneficial in developing light-activated polymers that can release drugs in response to specific stimuli, making it a valuable component in targeted therapy and controlled drug release systems .

1.2 Antimicrobial Activity

Research indicates that derivatives of methyl N-(3-aminopropyl)carbamate hydrochloride exhibit antimicrobial properties. For instance, studies have shown that certain analogues can potentiate the action of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in overcoming antibiotic resistance and enhancing the efficacy of existing treatments .

Chemical Synthesis

2.1 Synthetic Methodologies

The compound is utilized in synthetic organic chemistry as an intermediate for producing various derivatives. The synthesis involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by several steps including hydrazinolysis and salification to yield methyl N-(3-aminopropyl)carbamate hydrochloride . This method is advantageous due to its cost-effectiveness and high yield, making it suitable for industrial applications.

2.2 Polymer Chemistry

In polymer chemistry, methyl N-(3-aminopropyl)carbamate hydrochloride is explored as a monomer for creating functionalized polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and biocompatibility, which is essential for biomedical applications such as scaffolds in tissue engineering .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can modulate the activity of sphingosine-1-phosphate lyase, which plays a crucial role in cell signaling and cancer progression . This application highlights its importance in biochemical research aimed at understanding disease mechanisms and developing therapeutic interventions.

3.2 Analytical Chemistry

Methyl N-(3-aminopropyl)carbamate hydrochloride is also used in analytical chemistry for the development of new assays and detection methods. Its ability to form stable complexes with various analytes makes it useful for enhancing the sensitivity and specificity of detection techniques such as high-performance liquid chromatography (HPLC) .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Antimicrobial activity | Potentiation of antibiotic effects | |

| Chemical Synthesis | Intermediate for derivative synthesis | Cost-effective, high yield |

| Monomer for functionalized polymers | Improved mechanical properties | |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Analytical chemistry assays | Increased sensitivity and specificity |

Métodos De Preparación

The synthesis of methyl N-(3-aminopropyl)carbamate hydrochloride typically involves the reaction of methyl carbamate with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Análisis De Reacciones Químicas

Methyl N-(3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.

Mecanismo De Acción

The mechanism of action of methyl N-(3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparación Con Compuestos Similares

Methyl N-(3-aminopropyl)carbamate hydrochloride can be compared with other similar compounds, such as:

Methyl N-(2-aminopropyl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.

Ethyl N-(3-aminopropyl)carbamate hydrochloride: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The uniqueness of methyl N-(3-aminopropyl)carbamate hydrochloride lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl N-(3-aminopropyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cell signaling pathways, and relevant case studies.

Chemical Structure and Properties

Methyl N-(3-aminopropyl)carbamate hydrochloride features a carbamate functional group attached to a 3-aminopropyl chain. This structure contributes to its biochemical properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of methyl N-(3-aminopropyl)carbamate hydrochloride can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to acetylcholine esterase (AChE) activity. Research indicates that carbamate derivatives often exhibit neurotoxic effects by inhibiting AChE, leading to increased acetylcholine levels and subsequent neurotoxicity .

-

Cell Signaling :

- Methyl N-(3-aminopropyl)carbamate hydrochloride has been studied for its role in cell signaling pathways. Its interaction with specific receptors can modulate cellular responses, potentially influencing processes such as apoptosis and proliferation .

- Antimicrobial Activity :

Case Study 1: Neurotoxic Effects

A study investigating the neurotoxic effects of various N-methyl carbamates found that exposure to methyl N-(3-aminopropyl)carbamate hydrochloride resulted in significant inhibition of AChE activity in preweanling rats. The research highlighted the compound's potential for acute toxicity, underscoring the need for careful handling and risk assessment in agricultural settings where carbamate pesticides are utilized .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, methyl N-(3-aminopropyl)carbamate hydrochloride demonstrated notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis of Similar Compounds

To better understand the unique properties of methyl N-(3-aminopropyl)carbamate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (3-aminopropyl)(methyl)carbamate | Lacks methyl group | More hydrophilic due to absence of methyl group |

| N-(3-Aminopropyl)-N-methylcarbamic acid | Contains an additional methyl group | Potentially more lipophilic |

| N-Boc-N-methyl-1,3-diaminopropane | Contains a Boc protecting group | Used primarily for protecting amines during synthesis |

This comparison highlights how variations in structure can influence biological activity and chemical reactivity.

Propiedades

IUPAC Name |

methyl N-(3-aminopropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWYNFRZKTPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.